molecular formula C11H17NO B12602738 2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one CAS No. 646055-89-2

2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one

Cat. No.: B12602738
CAS No.: 646055-89-2
M. Wt: 179.26 g/mol
InChI Key: ODZHSQYXLMWTLC-UHFFFAOYSA-N
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Description

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is a unique organic compound characterized by its spiro-fused bicyclic structure. This compound features a bicyclo[2.2.2]octane core fused with a pyrrolidinone ring, creating a rigid and stereochemically complex framework. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one typically involves multiple steps, including key reactions such as double Michael addition and ring-closing metathesis. These reactions are crucial for constructing the spiro-fused bicyclic framework. For instance, one synthetic strategy involves the use of a bicyclo[2.2.2]octane derivative as a starting material, which undergoes a series of transformations to introduce the pyrrolidinone ring .

Industrial Production Methods

While specific industrial production methods for 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: This reaction can introduce different substituents onto the bicyclic framework, allowing for the creation of derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the bicyclic core .

Scientific Research Applications

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’H-Spiro[bicyclo[2.2.2]octane-2,3’-pyrrolidin]-2’-one is unique due to its specific combination of a bicyclo[2.2.2]octane core and a pyrrolidinone ring. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

646055-89-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one

InChI

InChI=1S/C11H17NO/c13-10-11(5-6-12-10)7-8-1-3-9(11)4-2-8/h8-9H,1-7H2,(H,12,13)

InChI Key

ODZHSQYXLMWTLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC23CCNC3=O

Origin of Product

United States

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